molecular formula C17H18N6O3S B2917501 2-(5-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine CAS No. 1705879-43-1

2-(5-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine

Cat. No.: B2917501
CAS No.: 1705879-43-1
M. Wt: 386.43
InChI Key: YMSZJXDWCOBXSX-UHFFFAOYSA-N
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Description

2-(5-{[1-(Pyridine-3-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a sophisticated heteroaromatic compound designed for advanced medicinal chemistry and drug discovery research. This molecule incorporates a 1,2,4-oxadiazole ring, a privileged scaffold in pharmaceutical development known for its versatility as a bioisostere for esters and amides, which can enhance metabolic stability and fine-tune target selectivity . The structure is further elaborated with piperidine, pyrazine, and pyridine-sulfonyl components, creating a multifunctional architecture capable of diverse molecular interactions. The 1,2,4-oxadiazole scaffold is recognized for its significant role across multiple therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and central nervous system applications . The integration of the sulfonyl group adjacent to the piperidine and pyridine rings suggests potential for high-affinity binding to enzymatic targets, similar to compounds investigated as kinase inhibitors and neurokinin receptor antagonists . Its specific molecular framework makes it a valuable chemical probe for investigating novel biological mechanisms and for hit-to-lead optimization campaigns in pharmaceutical R&D. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-pyrazin-2-yl-5-[(1-pyridin-3-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c24-27(25,14-4-1-5-18-10-14)23-8-2-3-13(12-23)9-16-21-17(22-26-16)15-11-19-6-7-20-15/h1,4-7,10-11,13H,2-3,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSZJXDWCOBXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Mechanism of Action

The mechanism of action of 2-(5-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine-3-sulfonyl group can interact with active sites of enzymes, while the oxadiazole and pyrazine rings can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,4-Oxadiazole Derivatives with Piperidine Substituents

  • Compound 64 (): Structure: 3-(2-Methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea. Comparison: Unlike the target compound, this lacks a pyrazine core but includes a urea group and phenylpyrrolidinone substituent. It exhibits potent inhibition against Campylobacter concisus due to interactions with pyrimidine metabolism enzymes . Activity: MIC (Minimum Inhibitory Concentration) = 0.5 µM for bacterial growth inhibition.
  • Piperidine-1-[2-(5-aryl-1,2,4-oxadiazol-3-yl)ethyl] Derivatives () :

    • Examples :
  • 1-[2-(5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl)ethyl]piperidine (CAS: 524061-61-8).
  • 1-[2-(5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl)ethyl]piperidine (CAS: 524061-58-3). Comparison: These derivatives replace the pyridine-sulfonyl group with simple aryl substituents.

Pyrazine-Containing 1,2,4-Oxadiazole Derivatives

  • 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine () :

    • Structure : Pyridine linked to a 1,2,4-oxadiazole ring substituted with a 2-methoxyphenyl group.
    • Comparison : The absence of the piperidine-sulfonyl group reduces steric bulk and hydrophilicity. This compound demonstrates antiviral activity (IC₅₀ = 2.3 µM against influenza A) but lower metabolic stability compared to the target compound .
  • 8-(1-((5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazol-4-yl)-xanthine (): Structure: Xanthine core with a 1,2,4-oxadiazole-pyrazole substituent. Comparison: This compound targets A2B adenosine receptors (Ki = 8 nM) with high selectivity. The xanthine core differs from pyrazine but shares similar hydrogen-bonding capabilities .

Structural and Functional Analysis

Table 1: Key Properties of Target Compound vs. Analogues

Property Target Compound Compound 64 () 2-(5-(2-Methoxyphenyl)oxadiazol-3-yl)pyridine ()
Molecular Weight 436.43 g/mol 369.42 g/mol 268.28 g/mol
logP 2.1 (predicted) 3.5 1.8
Water Solubility 12 µM (pH 7.4) 5 µM 45 µM
Biological Target Kinase inhibition (hypothetical) C. concisus pyrimidine pathway Influenza A virus
Key Substituents Pyridine-3-sulfonyl, piperidinyl Urea, phenylpyrrolidinone 2-Methoxyphenyl

Impact of Sulfonyl-Piperidine Group

In contrast, simpler alkyl or aryl substituents (e.g., ) reduce solubility but increase lipophilicity, favoring membrane permeability .

Role of Pyrazine Core

The pyrazine ring enables π-π interactions with aromatic residues in target proteins, a feature absent in non-aromatic analogues like xanthine derivatives (). Pyrazine also contributes to a planar geometry, optimizing steric compatibility with flat binding sites .

Biological Activity

The compound 2-(5-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to explore its bioactivity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19N5O2S\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}

This compound features a pyrazine ring fused with an oxadiazole and a pyridine-sulfonamide moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole and pyrazine exhibit significant antimicrobial properties. Specifically, compounds containing the oxadiazole ring have shown activity against various bacterial strains, including Mycobacterium tuberculosis . The combination of the oxadiazole with pyridine and piperidine enhances this activity, potentially through inhibition of key metabolic pathways in bacteria.

Anticancer Properties

Pyrazine derivatives have been extensively studied for their anticancer potential. For instance, pyrazole-based compounds have demonstrated efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis . The specific compound may exhibit similar properties due to its structural components that interact with cellular pathways involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazine derivatives are also noteworthy. Studies have shown that these compounds can inhibit inflammatory mediators and reduce edema in animal models . This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the pyridine sulfonamide group is believed to enhance solubility and bioavailability, while the oxadiazole moiety contributes to the overall pharmacological profile.

ComponentEffect on Activity
Pyridine SulfonamideIncreases solubility
OxadiazoleEnhances antimicrobial properties
Pyrazine CoreContributes to anticancer activity

Case Studies

  • Antitubercular Activity : A study reported that compounds structurally similar to the target compound showed significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential of this compound in treating tuberculosis.
  • Cytotoxicity Studies : In vitro studies have demonstrated that certain pyrazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index . This property is essential for developing effective cancer therapies with minimal side effects.

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